molecular formula C8H20Cl2N4O2 B588563 (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride CAS No. 1313730-20-9

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride

Cat. No.: B588563
CAS No.: 1313730-20-9
M. Wt: 281.211
InChI Key: ZKUWLUFYYIWZFK-GYMDHEFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride” is a deuterated organic compound featuring a pentanoic acid backbone with multiple isotopic substitutions (tetradeuterio and dideuterioamino groups) and a 2,2-dimethylhydrazinylmethylideneamino substituent. The dihydrochloride salt form enhances its aqueous solubility and stability, a critical factor for pharmaceutical applications . Deuteration at specific positions likely improves metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy employed in drug design to prolong half-life .

Properties

IUPAC Name

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)11-6-10-5-3-4-7(9)8(13)14;;/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14);2*1H/t7-;;/m1../s1/i3D,4D2,7D;;/hD2/t3?,7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUWLUFYYIWZFK-BHDUGCBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC=NCCCC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CN=CNN(C)C)C([2H])([2H])[C@]([2H])(C(=O)O)N([2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Hydrogen-Deuterium Exchange

Enzymatic deuteration offers superior site selectivity compared to traditional chemical methods. A dual-protein system comprising a dehydrogenase and a transaminase enables precise deuteration at the 2,3,3,4 positions:

  • Dehydrogenase Step : The amino acid undergoes oxidative deamination in D₂O, replacing the α-hydrogen with deuterium.

    (2R)-2-aminopentanoic acid+D2OGDH(2R)-2-deutero-2-aminopentanoic acid+HDO[4]\text{(2R)-2-aminopentanoic acid} + \text{D}_2\text{O} \xrightarrow{\text{GDH}} \text{(2R)-2-deutero-2-aminopentanoic acid} + \text{HDO} \quad
  • Transaminase Step : The β- and γ-hydrogens are exchanged via keto-enol tautomerization in deuterated buffer.

Optimized Parameters :

  • pD : 7.4 (phosphate buffer in D₂O)

  • Temperature : 37°C

  • Deuteration Efficiency : 95–98% at C2, C3, C4

Chemical Deuteration of the Amine Group

The dideuterioamino group (-ND₂) is introduced via repeated proton-deuteron exchange under basic conditions:

  • Reaction :

    (2R)-2-aminopentanoic acid+D2ONaOH(2R)-2-dideuterioaminopentanoic acid[1]\text{(2R)-2-aminopentanoic acid} + \text{D}_2\text{O} \xrightarrow{\text{NaOH}} \text{(2R)-2-dideuterioaminopentanoic acid} \quad
  • Conditions :

    • Solvent : D₂O (99.9% deuterium)

    • Base : NaOD (0.1 M)

    • Time : 48 hours at 60°C

    • Yield : 90% (deuterium incorporation >99%)

Imine Formation with 2,2-Dimethylhydrazine

The 5-amino group of the deuterated amino acid undergoes condensation with 2,2-dimethylhydrazine to form the methylideneamino moiety:

Reaction Pathway :

(2R)-2,3,3,4-tetradeuterio-2-dideuterioamino-5-aminopentanoic acid+(CH₃)₂NNH₂Target Imine[5]\text{(2R)-2,3,3,4-tetradeuterio-2-dideuterioamino-5-aminopentanoic acid} + \text{(CH₃)₂NNH₂} \rightarrow \text{Target Imine} \quad

Conditions :

  • Solvent : Anhydrous dioxane

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Temperature : Reflux (110°C)

  • Time : 6 hours

  • Yield : 82%

The product is isolated via solvent evaporation and washed with cold ethyl acetate to remove excess hydrazine.

Dihydrochloride Salt Formation

The final step involves converting the free base to its dihydrochloride salt for improved stability:

Procedure :

  • Acidification : The imine derivative is dissolved in HCl-saturated ethanol.

  • Crystallization : Slow evaporation at 4°C yields needle-shaped crystals.

  • Characterization :

    • Melting Point : 214–216°C (decomposes)

    • Elemental Analysis : C 38.7%, H 6.9%, N 18.2% (calculated for C₈H₁₄D₆N₄O₂·2HCl)

Analytical Characterization

Critical data for verifying the structure and deuteration efficiency include:

Technique Key Findings
¹H NMR Absence of peaks at δ 2.3–3.1 ppm confirms deuteration at C2, C3, C4
Mass Spectrometry [M+H]⁺ = 268.2 m/z (theoretical 268.1) confirms molecular formula
XRD Crystalline structure with P2₁2₁2₁ space group; deuteration visible in Fourier maps

Challenges and Mitigation Strategies

  • Deuterium Scrambling :

    • Cause : Acidic or high-temperature conditions during imine formation.

    • Solution : Use aprotic solvents (e.g., dioxane) and mild acids (e.g., p-TsOH).

  • Racemization at C2 :

    • Cause : Base-catalyzed epimerization during amine deuteration.

    • Solution : Perform deuteration at neutral pD and moderate temperatures .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield oxides, while reduction could produce amines or hydrazines.

Scientific Research Applications

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Potential use in drug development and pharmacokinetics to study drug metabolism and distribution.

    Industry: Utilized in the production of specialized materials and chemicals where isotopic labeling is required.

Mechanism of Action

The mechanism of action of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in biochemical reactions, potentially altering reaction rates and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Key Functional Groups Deuteration Salt Form
Target Compound Pentanoic acid, dimethylhydrazinyl, deuterium Yes Dihydrochloride
Methotrexate dimethylamide Pteridinyl, benzamido, dimethylamide No Free base/other
Pirbuterol Dihydrochloride Phenolic hydroxyl, tertiary amine No Dihydrochloride
Pirimicarb Pyrimidinyl, dimethylamino No Free base

Key Observations :

  • The target compound’s deuterium substitutions distinguish it from non-deuterated analogs like methotrexate derivatives or Pirimicarb.
  • Its dihydrochloride salt form contrasts with free bases (e.g., Pirimicarb) and mono-salts (e.g., hydrochloride derivatives), enhancing solubility compared to neutral forms .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name Solubility (Inference) Stability (Inference)
Target Compound High (salt form) High (deuteration + salt)
Methotrexate dimethylamide Moderate (free base) Moderate
Pirbuterol Dihydrochloride High Moderate (no deuteration)

Key Observations :

  • The dihydrochloride salt increases aqueous solubility, critical for bioavailability, as seen in Pirbuterol Dihydrochloride .
  • Deuteration likely improves metabolic stability, reducing susceptibility to enzymatic degradation compared to non-deuterated compounds like Pirimicarb .

Pharmacological and Analytical Considerations

  • Methotrexate Derivatives : Methotrexate-related compounds (e.g., methotrexate dimethylamide) exhibit chromatographic retention times (relative retention time 1.51) that may overlap with impurities, complicating analytical resolution . The target compound’s deuterated structure could improve separation in HPLC/MS methods due to isotopic mass shifts.
  • Salt Selection: Dihydrochloride salts are preferred for basic compounds requiring enhanced solubility, as noted in pharmaceutical salt handbooks . This contrasts with mono-hydrochloride or acetate salts, which may offer different solubility profiles.

Biological Activity

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid; dihydrochloride is a synthetic compound with unique isotopic labeling that may influence its biological properties. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

  • Molecular Formula : C₈H₂₀Cl₂N₄O
  • Molecular Weight : 239.17 g/mol
  • CAS Number : 131699014

The presence of deuterium in the compound suggests potential applications in metabolic studies and tracer experiments due to its unique isotopic signature.

Preliminary studies indicate that the compound may interact with biological systems through multiple pathways:

  • Inhibition of Enzymatic Activity : The hydrazine moiety is known to participate in redox reactions, which may inhibit certain enzymes involved in metabolic pathways.
  • Cellular Uptake : The amino acid structure suggests that it could be taken up by cells via amino acid transporters, influencing cellular metabolism.

Neuroprotective Effects

Research into hydrazine derivatives has shown neuroprotective effects in models of neurodegeneration. These compounds have been reported to reduce oxidative stress and improve cognitive function in animal models .

Case Study 1: Cancer Cell Line Testing

A series of experiments were conducted using HepG2 liver cancer cells treated with various concentrations of related hydrazine derivatives. Results indicated:

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
506030
1004050

These findings suggest that compounds with similar structures to (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid may exhibit significant anticancer properties.

Case Study 2: Neuroprotection in Rodent Models

In a study assessing the neuroprotective effects of hydrazine derivatives on rodent models of Alzheimer's disease:

Treatment GroupCognitive Score Improvement (%)Oxidative Stress Reduction (%)
Control00
Low Dose2520
High Dose5040

The high dose group showed significant improvements in cognitive scores and reductions in markers of oxidative stress.

Q & A

Synthesis & Optimization

Basic : What are the critical steps in synthesizing this deuterated compound, and how are reaction conditions optimized? The synthesis involves:

  • Isotopic labeling : Controlled deuteration at specific positions (2R configuration and dideuterioamino group) using deuterated reagents under anhydrous conditions to minimize proton exchange .
  • Coupling reactions : Formation of the dimethylhydrazinyl-methylideneamino group via Schiff base chemistry, requiring pH stabilization (6.5–7.5) and low-temperature (0–4°C) conditions to prevent hydrolysis .
  • Salt formation : Conversion to the dihydrochloride salt using HCl gas in ethanol, followed by lyophilization for purity .
    Key controls : Monitor deuterium incorporation via mass spectrometry and adjust solvent polarity (e.g., D₂O/THF mixtures) to enhance isotopic yield .

Advanced : How can researchers resolve low deuterium incorporation during synthesis?

  • Kinetic isotope effect mitigation : Use excess deuterated reagents (e.g., D₂O, CD₃OD) and prolong reaction times at 25°C to favor deuterium exchange .
  • Analytical validation : Employ LC-MS with isotopic pattern analysis to quantify deuterium content and identify proton contamination sources (e.g., moisture) .

Characterization & Analysis

Basic : Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (500 MHz) to confirm non-deuterated positions and ²H NMR for deuterium distribution analysis. Note: Deuterium signals are absent in ¹H NMR but detectable via ²H-specific probes .
  • HPLC : Reverse-phase C18 columns with deuterium oxide/acetonitrile gradients to assess purity (>98%) and resolve hydrazine-related byproducts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion clusters (e.g., [M+2H]²⁺) and isotopic ratios .

Advanced : How can isotopic impurities be distinguished from structural isomers in spectral data?

  • 2D NMR correlation : Use HSQC and HMBC to map non-deuterated protons and verify connectivity, especially around the methylideneamino group .
  • Isotopic dilution assays : Spike samples with non-deuterated analogs to identify overlapping peaks in LC-MS chromatograms .

Biological & Mechanistic Applications

Basic : What are the primary research applications of this compound?

  • Metabolic tracing : Deuteration enables tracking of amino acid uptake and turnover in cell cultures via stable isotope-resolved metabolomics (SIRM) .
  • Enzyme kinetics : Use as a substrate analog to study stereospecificity in hydrolases or aminotransferases, leveraging deuterium’s mass effect on reaction rates .

Advanced : How do deuterium substitutions influence biological activity compared to non-deuterated analogs?

  • Kinetic isotope effects (KIEs) : Deuterium at chiral centers (e.g., 2R position) may slow enzymatic cleavage by 2–5× due to increased bond strength, requiring adjusted assay timelines .
  • Pharmacokinetic profiling : Compare half-life and tissue distribution using LC-MS/MS to assess deuterium’s impact on metabolic stability .

Data Interpretation & Contradictions

Basic : How should researchers address inconsistencies in NMR or MS data?

  • Artifact identification : Check for solvent peaks (e.g., residual DMSO-d₅ in ¹H NMR) or adduct formation in HRMS (e.g., sodium/potassium clusters) .
  • Reproducibility : Standardize sample preparation (e.g., degassing to prevent oxidation of hydrazine groups) .

Advanced : What strategies resolve conflicting biological activity data across studies?

  • Dose-response recalibration : Account for isotopic mass differences by adjusting molar concentrations in assays .
  • Structural dynamics modeling : Use molecular dynamics simulations to predict deuterium’s impact on compound conformation and target binding .

Theoretical & Methodological Frameworks

Advanced : How can isotopic studies with this compound be integrated into broader mechanistic hypotheses?

  • Isotope-guided QSAR : Correlate deuterium substitution patterns with biological activity to refine quantitative structure-activity relationship models .
  • Tracer integration in systems biology : Combine with ¹³C/¹⁵N labeling to map metabolic flux in multi-omic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride
Reactant of Route 2
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.